tert-Butyl (2-formyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)carbamate
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Overview
Description
1,1-Dimethylethyl N-(2-formyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an imidazo[1,2-a]pyridine ring system, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl N-(2-formyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)carbamate typically involves multi-step organic reactions. One common method includes the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the formyl group and the carbamate moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl N-(2-formyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The imidazo[1,2-a]pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
Scientific Research Applications
1,1-Dimethylethyl N-(2-formyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl N-(2-formyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)carbamate involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine ring system can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylethyl N-(2-formyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)carbamate: shares similarities with other imidazo[1,2-a]pyridine derivatives.
1,1-Dimethylethyl N-(2-formyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)carbamate: is unique due to its specific substitution pattern and functional groups.
Uniqueness
The uniqueness of 1,1-Dimethylethyl N-(2-formyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)carbamate lies in its combination of the imidazo[1,2-a]pyridine ring with a formyl group and a carbamate moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19N3O3 |
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Molecular Weight |
265.31 g/mol |
IUPAC Name |
tert-butyl N-(2-formyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)carbamate |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)15-9-4-5-11-14-10(8-17)7-16(11)6-9/h7-9H,4-6H2,1-3H3,(H,15,18) |
InChI Key |
AFNAGCXUWVAQJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=NC(=CN2C1)C=O |
Origin of Product |
United States |
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